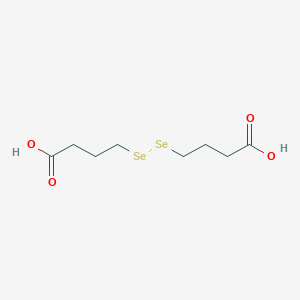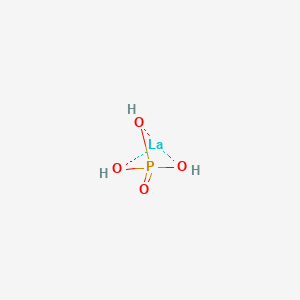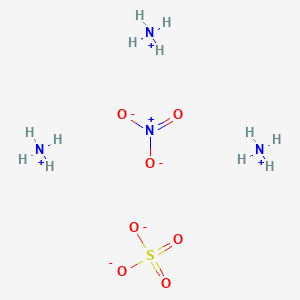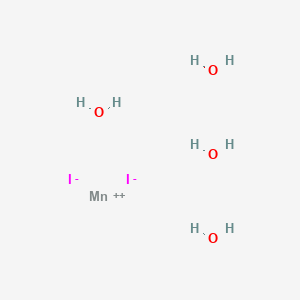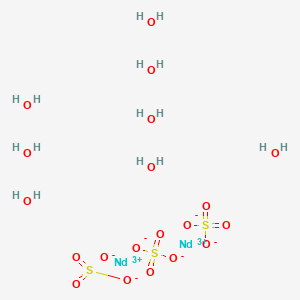
乙二胺四乙酸二锂盐
描述
Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is a complex organic compound with the molecular formula C10H14Li2N2O8. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is used in various scientific and industrial applications due to its ability to bind with metal ions effectively.
科学研究应用
Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and analytical techniques.
Biology: The compound is used in biological research to study metal ion interactions with biomolecules and to remove metal ions from biological samples.
Industry: The compound is used in industrial processes that require the removal or stabilization of metal ions, such as in water treatment and the production of high-purity chemicals.
作用机制
Target of Action
Ethylenediaminetetraacetic acid (EDTA) dilithium salt, also known as Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate, primarily targets metal ions . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .
Mode of Action
EDTA dilithium salt acts as a chelating agent , binding to metal ions to form stable chelates . It has a wide range of coordination properties and can form these stable chelates with almost all metal ions . This interaction with its targets results in the formation of water-soluble complexes, which can then be easily removed from the system .
Biochemical Pathways
The primary biochemical pathway affected by EDTA dilithium salt is the metalloproteinase pathway . Metalloproteinases are enzymes that require divalent cations for activity . By chelating these divalent cations, EDTA dilithium salt inhibits the activity of these enzymes .
Pharmacokinetics
It is known that edta and its salts are generally administered intravenously or intramuscularly .
Result of Action
The molecular and cellular effects of EDTA dilithium salt’s action primarily involve the removal of metal ions from the system . This can have various effects depending on the specific ions involved and the system in which it is used. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EDTA dilithium salt. For example, the pH of the environment can affect the stability of the chelates formed . Additionally, the presence of other ions in the environment can influence the compound’s action, as EDTA dilithium salt may preferentially bind to certain ions over others .
生化分析
Biochemical Properties
The role of ethylenediaminetetraacetic acid dilithium salt in biochemical reactions is primarily as a chelating agent. It binds to metal ions in aqueous solution, preventing metal ion impurities from modifying the colors of dyed products
Cellular Effects
It is known to influence cell function by binding to metal ions, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ethylenediaminetetraacetic acid dilithium salt exerts its effects at the molecular level primarily through its ability to bind to metal ions. This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate typically involves the reaction of ethylenediaminetriacetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate involves large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions. After the reaction is complete, the product is purified using techniques such as filtration, crystallization, and drying to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate undergoes several types of chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution Reactions: The compound can undergo substitution reactions where the lithium ions are replaced by other metal ions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form ethylenediaminetriacetic acid and lithium hydroxide.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide).
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed
Metal Complexes: The primary products formed from reactions with Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate are metal complexes, where the metal ions are chelated by the compound.
Hydrolysis Products: Ethylenediaminetriacetic acid and lithium hydroxide are the major products formed during hydrolysis.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but a different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.
Uniqueness
Lithium 2,2’-((2-(bis(carboxymethyl)amino)ethyl)azanediyl)diacetate is unique due to its specific combination of lithium ions and the chelating ligand. This combination provides distinct properties, such as enhanced stability of the metal complexes and specific reactivity patterns that are not observed with other chelating agents.
属性
IUPAC Name |
dilithium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Li/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSDRBIJHLVNSE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Li2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932569 | |
| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-56-7 | |
| Record name | Dilithium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium N,N'-ethylenebis[N-(carboxymethyl)aminoacetate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


